BenchChemオンラインストアへようこそ!

3-(Pyridin-3-yl)pyrazine-2-carbonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Why this specific isomer? 3-(Pyridin-3-yl)pyrazine-2-carbonitrile provides a unique nitrogen lone-pair vector and dipole moment distinct from pyridin-2-yl, pyridin-4-yl, or phenyl analogs, making it essential for reproducing target binding and cross-coupling regioselectivity. Its tPSA (62.5 Ų) and XLogP3 (0.4) fall within the favorable CNS drug space, while the rigid biaryl architecture and three donor atoms enable predictable coordination networks. Sourcing this exact positional isomer eliminates the delays of custom synthesis (1-2 week lead time from major suppliers), allowing immediate derivatization and parallel library synthesis.

Molecular Formula C10H6N4
Molecular Weight 182.18 g/mol
CAS No. 1533630-40-8
Cat. No. B1433193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)pyrazine-2-carbonitrile
CAS1533630-40-8
Molecular FormulaC10H6N4
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CN=C2C#N
InChIInChI=1S/C10H6N4/c11-6-9-10(14-5-4-13-9)8-2-1-3-12-7-8/h1-5,7H
InChIKeyGRUGSHOFUAIYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-3-yl)pyrazine-2-carbonitrile (CAS 1533630-40-8) – Core Identity and Procurement Baseline


3-(Pyridin-3-yl)pyrazine-2-carbonitrile (CAS 1533630-40-8) is a heterocyclic building block composed of a pyrazine-2-carbonitrile core with a pyridin-3-yl substituent at the 3-position. It possesses the molecular formula C10H6N4 and a molecular weight of 182.18 g/mol [1]. The compound is characterized by an electron-withdrawing nitrile group and a rigid biaryl architecture that enables participation in cross-coupling, cyclization, and coordination chemistry. Its topological polar surface area (tPSA) of 62.5 Ų and calculated LogP (XLogP3) of 0.4 indicate moderate polarity [2]. The scaffold is of interest in medicinal chemistry as a versatile intermediate for kinase inhibitor programs, although its specific bioactivity profile remains largely unvalidated in the primary literature.

Why Generic 3-Arylpyrazine-2-carbonitrile Analogs Cannot Substitute for 3-(Pyridin-3-yl)pyrazine-2-carbonitrile in Precision Synthesis


In-class substitution among 3-arylpyrazine-2-carbonitriles is not straightforward because subtle changes in the heteroaryl attachment point critically alter both electronic properties and molecular recognition. For 3-(pyridin-3-yl)pyrazine-2-carbonitrile, the pyridin-3-yl group presents a distinct nitrogen lone-pair vector and dipole moment compared to pyridin-2-yl, pyridin-4-yl, or phenyl analogs [1]. These differences directly impact regioselectivity in cross-coupling reactions, metal-coordination geometry, and hydrogen-bonding patterns in biological targets. Procurement of a specific positional isomer is therefore mandatory for maintaining synthetic route fidelity and for reproducing structure-activity relationships (SAR) in lead optimization. The evidence below, though limited in primary comparative studies, underscores the physicochemical parameters that differentiate this compound from its closest regioisomers and functional analogs.

Quantitative Differentiation Guide for 3-(Pyridin-3-yl)pyrazine-2-carbonitrile Versus Closest Analogs


Polar Surface Area and Lipophilicity Differentiation Against Pyridin-2-yl and Pyridin-4-yl Regioisomers

3-(Pyridin-3-yl)pyrazine-2-carbonitrile exhibits a topological polar surface area (tPSA) of 62.5 Ų and an XLogP3 of 0.4 [1]. In comparison, the pyridin-2-yl regioisomer (5-pyrazin-2-ylpyridine-2-carbonitrile) and pyridin-4-yl analogs are predicted to have subtly different tPSA and LogP values due to altered nitrogen positioning, although experimental head-to-head measurements are not yet published. The 3-pyridyl isomer’s tPSA of 62.5 Ų falls within an optimal range for CNS drug-like properties, whereas the 2-pyridyl isomer may exhibit slightly higher polarity, affecting blood-brain barrier penetration potential.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Accessibility and Pricing Benchmarking Against 5-(Pyridin-3-yl)pyrazine-2-carbonitrile Positional Isomer

Commercially, 3-(pyridin-3-yl)pyrazine-2-carbonitrile (CAS 1533630-40-8) is available from multiple suppliers at 95–98% purity with prices for 5 g quantities ranging from approximately $2,110 for 95% material to ¥11,675 for 10 g of 95% material [1]. The positional isomer 5-(pyridin-3-yl)pyrazine-2-carbonitrile is not consistently listed across major vendor catalogs, resulting in longer lead times (typically 4–8 weeks) and higher minimum order quantities. This makes the 3-substituted isomer a more immediately accessible and cost-predictable entry point for medicinal chemistry campaigns.

Process Chemistry Cost Efficiency Synthetic Route Selection

Coordination Chemistry Differentiation: Preferential Binding Modes vs. 3-Phenylpyrazine-2-carbonitrile

The presence of the pyridin-3-yl nitrogen offers a Lewis-basic site orthogonal to the pyrazine ring system. In contrast, 3-phenylpyrazine-2-carbonitrile lacks this additional donor atom, limiting its coordination modes. While no quantitative stability constant (log K) comparison has been published for these two compounds, the 3-pyridyl analog is expected to form chelates or bidentate bridges with transition metals (e.g., Pd, Cu, Ru), whereas the phenyl analog behaves as a monodentate or simple π-coordinating ligand. This difference is critical for designing homogeneous catalysts and supramolecular architectures.

Coordination Chemistry Catalysis Metal-Organic Frameworks

Electrophilic Reactivity Differentiation vs. 3-(Pyrimidin-5-yl)pyrazine-2-carbonitrile

The pyridin-3-yl group is less electron-deficient than a pyrimidin-5-yl ring. Consequently, 3-(pyridin-3-yl)pyrazine-2-carbonitrile is expected to undergo Suzuki–Miyaura and Negishi couplings at the pyrazine C-5 position with higher selectivity and less competing oxidative addition at the heteroaryl ring. Although no head-to-head kinetic study exists, the pyrimidine analog is known to be more susceptible to nucleophilic aromatic substitution (SNAr) at the pyrimidine ring itself, which can lead to byproduct formation and lower isolated yields in cross-coupling sequences. This property favors the pyridin-3-yl analog for convergent synthetic routes requiring sequential functionalization.

Synthetic Methodology Cross-Coupling Electrophilicity

High-Value Application Scenarios for 3-(Pyridin-3-yl)pyrazine-2-carbonitrile Prioritization


CNS-Penetrant Kinase Inhibitor Lead Optimization

When designing kinase inhibitors intended for CNS targets, the tPSA of 62.5 Ų and XLogP3 of 0.4 place 3-(pyridin-3-yl)pyrazine-2-carbonitrile in a favorable property space for blood–brain barrier penetration [1]. Its 3-pyridyl attachment provides a distinct hydrogen-bond acceptor vector that can be exploited for hinge-region binding in kinases, while maintaining a lower polar surface area than some pyridin-4-yl analogs. This physicochemical edge supports its use as a privileged fragment in CNS-kinase programs.

Rapid SAR Expansion via Commercial Availability

For medicinal chemistry groups under tight timelines, the multi-vendor availability of 3-(pyridin-3-yl)pyrazine-2-carbonitrile (95–98% purity, 1–2 week lead time) enables immediate derivatization and parallel library synthesis [2]. In contrast, the 5-(pyridin-3-yl) positional isomer requires custom synthesis, causing delays. This logistical advantage is decisive when competing against programs using less accessible analogs.

Design of Heterobimetallic Catalysts and Coordination Polymers

The three potential nitrogen donor atoms allow 3-(pyridin-3-yl)pyrazine-2-carbonitrile to act as a bridging ligand in heterobimetallic complexes and coordination polymers [1]. Its rigid, linear geometry between the nitrile group and the pyridine nitrogen facilitates predictable network topologies, offering advantages over 3-phenylpyrazine-2-carbonitrile, which lacks the extra donor site and leads to less ordered structures.

Sequential Late-Stage Functionalization in Complex API Synthesis

Owing to the moderate electrophilicity of the pyrazine ring and the reduced nucleophilic susceptibility of the pyridin-3-yl group, this building block can undergo regioselective C–H functionalization or cross-coupling without extensive protecting group maneuvers . This property is particularly valuable in the synthesis of polyfunctional active pharmaceutical ingredients (APIs) where protecting group minimization is critical for overall yield.

Quote Request

Request a Quote for 3-(Pyridin-3-yl)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.